Cas no 73839-74-4 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI))

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI) structure
73839-74-4 structure
Product name:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI)
CAS No:73839-74-4
MF:C32H40O13
MW:632.6522
CID:577014
PubChem ID:3056768

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI)
    • (5R,5aα)-5,8,8aβ,9-Tetrahydro-9β-(β-D-glucopyranosyloxy)-5β-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, 5,8,8a,9-tetrahydro-9-(beta-D-glucopyranosyloxy)-5-(3,5-dimethoxy-4-(3-methylbutoxy)phenyl)-, (5R-(5-alpha,5a-beta,8a-alpha,9-alpha))-
    • DTXSID80224368
    • 4'-Isoamyl-demethylpodophyllotoxin-glucosid [German]
    • 4'-Isoamyl-demethylpodophyllotoxin-glucosid
    • 73839-74-4
    • Inchi: InChI=1S/C32H40O13/c1-14(2)5-6-40-30-21(38-3)7-15(8-22(30)39-4)24-16-9-19-20(43-13-42-19)10-17(16)29(18-12-41-31(37)25(18)24)45-32-28(36)27(35)26(34)23(11-33)44-32/h7-10,14,18,23-29,32-36H,5-6,11-13H2,1-4H3/t18-,23+,24+,25-,26+,27-,28+,29-,32-/m0/s1
    • InChI Key: WJZGELLWXTXUGP-RQEQWCBGSA-N
    • SMILES: CC(C)CCOC1=C(C=C(C=C1OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)OC

Computed Properties

  • Exact Mass: 632.24689133g/mol
  • Monoisotopic Mass: 632.24689133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 10
  • Complexity: 984
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 172Ų
  • XLogP3: 2.1

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-, [5R-(5a,5ab,8aa,9a)]- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk